3-Bromo-2,6-dichloroaniline

Vue d'ensemble

Description

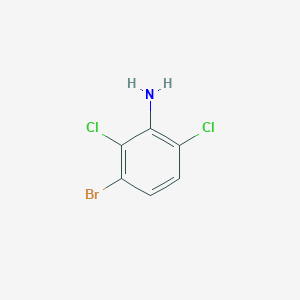

3-Bromo-2,6-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 6th positions, respectively. This compound is a colorless or white solid and is used in various chemical applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dichloroaniline typically involves the bromination of 2,6-dichloroaniline. The process can be summarized as follows:

Starting Material: 2,6-Dichloroaniline is dissolved in a suitable solvent such as hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.

Bromination: Bromine is added dropwise to the solution at room temperature while stirring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Bromination: Using industrial reactors to control temperature and reaction time.

Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can produce different brominated or chlorinated compounds .

Applications De Recherche Scientifique

Chemistry: 3-Bromo-2,6-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also employed in the preparation of other brominated and chlorinated aniline derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It is also investigated for its potential use in the development of pharmaceuticals .

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides. It serves as a building block for the synthesis of active ingredients in these products .

Mécanisme D'action

The mechanism of action of 3-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2,6-Dichloroaniline: Similar structure but lacks the bromine atom.

3,4-Dichloroaniline: Chlorine atoms are at different positions.

4-Bromo-2,6-dichloroaniline: Bromine atom is at a different position.

Uniqueness: 3-Bromo-2,6-dichloroaniline is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Activité Biologique

3-Bromo-2,6-dichloroaniline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial and cytotoxic properties. The findings are supported by data tables and case studies from recent research.

- Chemical Formula : C₆H₄BrCl₂N

- Molecular Weight : 240.91 g/mol

- CAS Number : 697-88-1

- IUPAC Name : 4-Bromo-2,6-dichloroaniline

Synthesis and Characterization

The synthesis of this compound involves the bromination of 2,6-dichloroaniline using bromine in an organic solvent. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The compound has been tested against both gram-positive and gram-negative bacteria as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective |

In vitro studies demonstrate that this compound can inhibit bacterial growth effectively, comparable to standard antibiotics such as Gentamicin.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The MTT assay has shown that the compound induces cell death in cancerous cells while exhibiting lower toxicity towards normal cells.

The results indicate that this compound has potential as an anticancer agent due to its ability to selectively target cancer cells.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, resulting in programmed cell death.

Case Studies

A recent study investigated the effects of this compound on Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability when treated with concentrations above 10 µM. Additionally, another study focused on its anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells .

Propriétés

IUPAC Name |

3-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALFSYRRNYYSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600944 | |

| Record name | 3-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-82-8 | |

| Record name | 3-Bromo-2,6-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.